molecular formula C7H13ClN2OS B3156302 (2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride CAS No. 82586-70-7

(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride

Cat. No. B3156302
CAS RN: 82586-70-7
M. Wt: 208.71 g/mol
InChI Key: AISGSONLRVIWHF-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride (DMTMH) is a synthetic compound that has been studied extensively for its biochemical and physiological effects. It is a derivative of thiazole, a heterocyclic compound that is found in many drugs and other compounds. DMTMH is a potent inhibitor of protein kinase C (PKC) and has been used in numerous scientific studies to investigate the effects of protein kinase C inhibition. DMTMH has also been studied for its potential therapeutic applications.

Scientific Research Applications

Structural and Magnetic Properties of Hydrochloride Crystals

Studies have explored the structural and magnetic properties of hydrochloride crystals derived from thiazolyl-based radicals. For instance, hydrochloride crystals obtained from 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals exhibit low magnetic susceptibilities due to diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions. These studies provide insights into the relationship between magnetic properties and crystal-stacking structures, contributing to our understanding of the material properties of thiazole derivatives (Guo-Ping Yong, Yiman Zhang, Wenlong She, 2013).

Catalytic Applications

Thiazole derivatives have been utilized in catalytic applications, such as the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y. These complexes serve as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting the potential of thiazole derivatives in heterogeneous catalysis (M. Ghorbanloo, Ali Maleki Alamooti, 2017).

Synthetic Chemistry

In synthetic chemistry, thiazole derivatives have been synthesized for various purposes, including as intermediates for further chemical transformations. For example, synthesis methods have been developed for compounds like dimethyl sulfomycinamate, showcasing the versatility of thiazole cores in organic synthesis (M. Bagley, James W. Dale, X. Xiong, J. Bower, 2003).

Spectral Characterization and Docking Studies

Thiazole derivatives have been characterized using spectral methods and evaluated for their biological activities through docking studies. These studies provide insights into the molecular structures, bonding features, and potential antibacterial activity of thiazole compounds, contributing to our understanding of their chemical and biological properties (M. Shahana, A. Yardily, 2020).

Nonlinear Optical Properties

Thiazole derivatives have also been investigated for their potential in nonlinear optical applications. For example, studies on DAST crystals from methanol solutions reveal key thermodynamic quantities and crystal growth optimization strategies, underscoring the relevance of thiazole structures in the development of materials for nonlinear optical applications (B. Ruiz, M. Jazbinsek, P. Günter, 2008).

properties

IUPAC Name

[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS.ClH/c1-9(2)3-7-8-6(4-10)5-11-7;/h5,10H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISGSONLRVIWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride

Synthesis routes and methods

Procedure details

Alternatively, a mixture of 2.14 g of ethyl 2-dimethylaminomethyl-4-thiazolecarboxylate and 0.38 g of sodium borohydride in 20 ml. of isopropanol was heated with stirring at reflux temperature for about 14 hours. The reaction mixture was cooled, and 2 ml. of water were added carefully followed by 4 ml. of 5N aqueous hydrochloric acid. The volatile constituents were removed by evaporation. Methanol (10 ml.) was added and the mixture heated to refluxing temperature for about one hour. Methanol was removed by evaporation and the residual solids digested in 10 ml. of isopropanol on the steam bath. The isopropanol solution was separated by decantation and the solids reextracted with 10 m. of isopropanol. The isopropanol solutions and extracts were combined and the combined solution filtered while hot to remove insoluble material. The filtrate was chilled and a crystalline solid appeared which separated and was recovered by filtration. Recrystallization of the filter cake from isopropanol gave 1.73 g of 2-dimethylaminomethyl-4-thiazolemethanol hydrochloride melting at 153°-154° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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